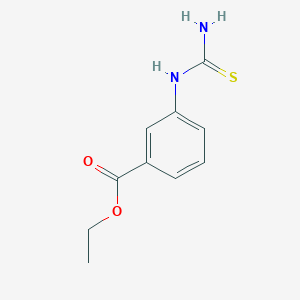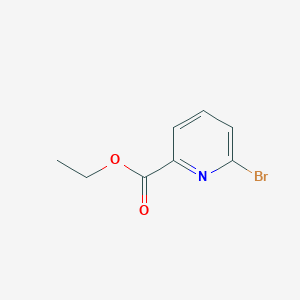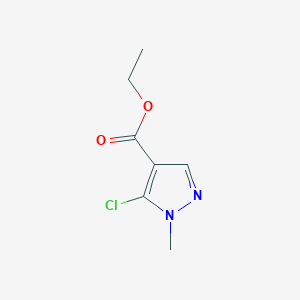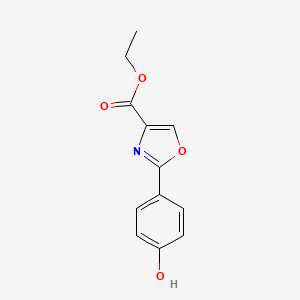
3-(4-Fluoro-3-methylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(4-Fluoro-3-methylphenyl)-1-propene" has been the subject of various studies, focusing on its molecular structure, synthesis, and potential applications in different fields such as nonlinear optics and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propene chain. This structural arrangement imparts unique electronic and chemical properties to the molecule, making it a subject of interest in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of related fluorinated phenyl compounds typically involves condensation reactions. For instance, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized through the condensation of 4-fluoro-3-methyl acetophenone with various substituted benzaldehydes in the presence of an alkali. The yields of these reactions were reported to be over 80%, indicating a high efficiency of the synthetic route .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been extensively studied using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy. These studies have revealed that the geometrical parameters of such molecules are in good agreement with experimental data. The presence of the fluorine atom influences the electronic distribution within the molecule, as seen in various molecular docking studies .
Chemical Reactions Analysis
The reactivity of fluorinated phenyl compounds is often studied through molecular electrostatic potential (MEP) maps, which predict sites of electrophilic and nucleophilic attacks. For example, negative electrostatic potential regions are localized over the carbonyl group and mono-substituted phenyl ring, indicating possible sites for electrophilic attack. In contrast, positive regions are localized around para-substituted phenyl and pyrazole rings, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenyl compounds are influenced by their molecular structure. The presence of the fluorine atom and other substituents affects properties such as hyperpolarizability, which is important in the field of nonlinear optics. Additionally, the molecular docking studies suggest that these compounds may exhibit inhibitory activity against various enzymes, indicating potential pharmaceutical applications. The electronic properties, such as HOMO-LUMO gaps, are also analyzed to understand the charge transfer within the molecule .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-fluoro-2-methyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERUUNJQRMHGSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374615 |
Source


|
| Record name | 5-allyl-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842124-27-0 |
Source


|
| Record name | 1-Fluoro-2-methyl-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-allyl-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)











